磷酸二乙酯 (5-苯基异恶唑-3-基)

货号 B1295534

CAS 编号:

32306-29-9

分子量: 297.24 g/mol

InChI 键: VLBRWDJSOHOVGF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

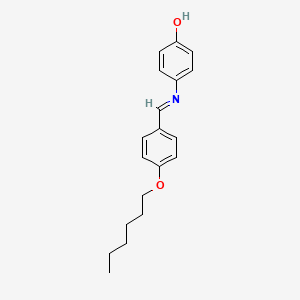

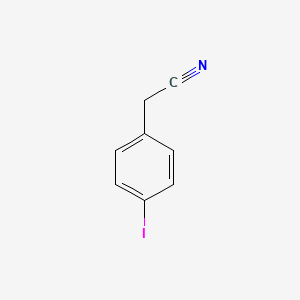

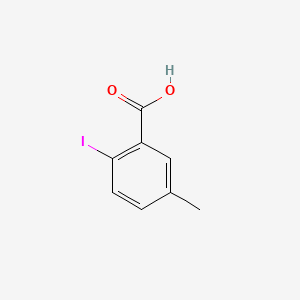

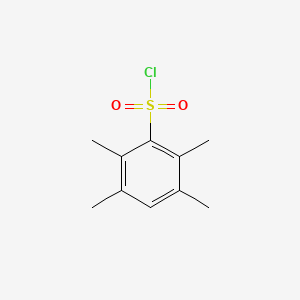

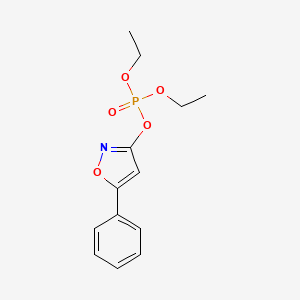

Diethyl (5-phenylisoxazol-3-yl) phosphate is a compound with the molecular formula C13H16NO5P . It has a molecular weight of 297.24 g/mol . The IUPAC name for this compound is diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate .

Molecular Structure Analysis

The molecular structure of Diethyl (5-phenylisoxazol-3-yl) phosphate consists of a phenyl group attached to the 5-position of an isoxazole ring, which is further connected to a phosphate group via an ester linkage . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Diethyl (5-phenylisoxazol-3-yl) phosphate has a molecular weight of 297.24 g/mol and a topological polar surface area of 70.8 Ų . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds .科学研究应用

Organic Chemistry

- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate is used in the synthesis of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Methods of Application : Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

- Results : The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Insecticide Development

- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as XP-1408, has been studied as a potential organophosphorus insecticide .

- Methods of Application : The mode of action of XP-1408 was studied in Drosophila melanogaster . Bioassays showed that XP-1408 at a concentration of 50 mg/L delayed larval development .

- Results : Whole-cell patch clamp recordings indicated that XP-1408 exhibited synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . The multiple actions of XP-1408 rendered it as a lead compound for formulating organophosphorus insecticides with a novel mode of action .

Medicinal Chemistry

- Application : Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . Diethyl (5-phenylisoxazol-3-yl) phosphate, as an isoxazole derivative, could be used in the development of new synthetic strategies and designing of new isoxazole derivatives .

- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the synthesis of isoxazole derivatives through various pathways using both homogeneous and heterogeneous catalysts .

- Results : The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Metal-Free Synthetic Routes to Isoxazoles

- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate, as an isoxazole derivative, could be used in the development of new synthetic strategies for isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Methods of Application : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures, it is imperative to develop alternate metal-free synthetic routes .

- Results : The development of metal-free synthetic routes for the synthesis of isoxazoles could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

属性

IUPAC Name |

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBRWDJSOHOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186043 | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (5-phenylisoxazol-3-yl) phosphate | |

CAS RN |

32306-29-9 | |

| Record name | Isoxathion-oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。